molecular formula C8H14BrNO4 B14578357 N-[(2-Bromoethoxy)carbonyl]-L-valine CAS No. 61445-18-9

N-[(2-Bromoethoxy)carbonyl]-L-valine

Cat. No.: B14578357
CAS No.: 61445-18-9
M. Wt: 268.10 g/mol
InChI Key: MOYSERPELVBQBC-LURJTMIESA-N
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Description

N-[(2-Bromoethoxy)carbonyl]-L-valine is a valine derivative featuring a (2-bromoethoxy)carbonyl (Beoc) protecting group. This compound is structurally characterized by a brominated ethoxy chain attached via a carbonyl linkage to the amino group of L-valine. For instance, it serves as a key intermediate in synthesizing prodrugs like the N-ethoxycarbonylmorpholine ester of diclofenac, where it facilitates controlled drug release . Its synthesis involves reacting morpholine with 2-bromoethyl chloroformate, followed by coupling with the sodium salt of diclofenac, as demonstrated in Scheme 1 of .

Properties

CAS No.

61445-18-9

Molecular Formula

C8H14BrNO4

Molecular Weight

268.10 g/mol

IUPAC Name

(2S)-2-(2-bromoethoxycarbonylamino)-3-methylbutanoic acid

InChI

InChI=1S/C8H14BrNO4/c1-5(2)6(7(11)12)10-8(13)14-4-3-9/h5-6H,3-4H2,1-2H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

MOYSERPELVBQBC-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OCCBr

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-valine typically involves the reaction of L-valine with 2-bromoethanol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carbonyl group. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromoethoxy)carbonyl]-L-valine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

    Nucleophilic substitution: The major products are substituted derivatives of this compound, depending on the nucleophile used.

    Oxidation: The major products are carbonyl-containing compounds.

    Reduction: The major products are alcohol derivatives of the original compound.

Scientific Research Applications

N-[(2-Bromoethoxy)carbonyl]-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoethoxycarbonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the formation of covalent bonds, modifying the activity of the target molecules . The pathways involved in these interactions are often studied using techniques such as molecular docking and enzyme kinetics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-[(2-Bromoethoxy)carbonyl]-L-valine with other L-valine derivatives containing distinct protecting groups or functional moieties:

Compound Name Protecting/Functional Group Key Structural Features Molecular Weight (g/mol) References
This compound (2-Bromoethoxy)carbonyl (Beoc) Brominated ethoxy chain, carbonyl linkage Not explicitly stated
N-(tert-Butoxycarbonyl)-L-valine (Boc) tert-Butoxycarbonyl Bulky tert-butyl group, acid-labile 203.24
N-(Benzyloxycarbonyl)-L-valine (Cbz) Benzyloxycarbonyl Benzyl group, hydrogenolysis-labile 279.30 (Cbz-3-methylvaline)
N-(Fmoc)-L-valine Fluorenylmethoxycarbonyl (Fmoc) UV-sensitive, base-labile 311.35 (Fmoc-L-valine)
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine 4-Bromophenylsulfonyl Brominated sulfonylphenyl moiety Not explicitly stated

Key Observations :

  • The Beoc group introduces a bromine atom, enhancing electrophilic reactivity, which is advantageous in prodrug activation .
  • Boc and Fmoc are widely used in peptide synthesis for orthogonal protection strategies, whereas Cbz is common in pharmaceutical intermediates .
  • The 4-bromophenylsulfonyl derivative emphasizes bromine’s role in antimicrobial activity rather than protection .

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